molecular formula C16H11F3N4O2 B2635972 3-[(1E)-{2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole CAS No. 339016-00-1

3-[(1E)-{2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole

Cat. No. B2635972
CAS RN: 339016-00-1
M. Wt: 348.285
InChI Key: GFMANAJASCSHKO-ZVBGSRNCSA-N
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Description

The compound “3-[(1E)-{2-[2-nitro-4-(trifluoromethyl)phenyl]hydrazin-1-ylidene}methyl]-1H-indole” has a CAS Number of 339016-00-1 . It has a molecular weight of 348.28 and its IUPAC name is 1H-indole-3-carbaldehyde [2-nitro-4-(trifluoromethyl)phenyl]hydrazone . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H11F3N4O2/c17-16(18,19)11-5-6-14(15(7-11)23(24)25)22-21-9-10-8-20-13-4-2-1-3-12(10)13/h1-9,20,22H/b21-9+ . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a solid . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the available data.

Scientific Research Applications

Chemical Reactions and Synthesis

  • Studies have demonstrated the reactions of indoles with nitrogen dioxide and nitrous acid in aprotic solvents, leading mainly to the formation of isonitroso and nitroso indole derivatives. This research offers insights into the chemical behavior and potential synthetic applications of indole derivatives in creating various bioactive molecules (Astolfi et al., 2006).

Biological Activity

  • Indole derivatives have been designed and synthesized to study their activity on HIV-1 Reverse Transcriptase, showcasing the potential of such compounds in antiviral research. These findings highlight the role of indole-based molecules in developing therapeutic agents against viruses (Meleddu et al., 2016).
  • Another study focused on the synthesis of novel biologically potent diorganosilicon(IV) complexes of indole-2,3-dione derivatives, aiming at eco-friendly fungicides and bactericides. This research underscores the versatility of indole derivatives in generating compounds with significant antimicrobial activity (Singh & Nagpal, 2005).

Antiproliferative and Antioxidant Potential

  • The antiproliferative and antioxidant potential of new biphenyl-derived Schiff bases from indole have been evaluated, indicating their significant cytotoxic activity against tumor cell lines. Such studies are critical in cancer research, showing the application of indole derivatives in designing molecules with potential anticancer properties (Tan et al., 2019).

Mechanistic Insights into Chemical Reactions

  • Research on the nitrosation of indoles in dilute acid has provided mechanistic insights into the formation of nitroso-products, contributing to our understanding of electrophilic substitution reactions in heterocyclic chemistry and the synthesis of novel indole derivatives (Challis & Lawson, 1973).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

properties

IUPAC Name

N-[(E)-1H-indol-3-ylmethylideneamino]-2-nitro-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N4O2/c17-16(18,19)11-5-6-14(15(7-11)23(24)25)22-21-9-10-8-20-13-4-2-1-3-12(10)13/h1-9,20,22H/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFMANAJASCSHKO-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/NC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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